2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired ethanamine derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine), and Friedel-Crafts reagents (e.g., aluminum chloride).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacological agent in the treatment of certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1-phenylethanamine: Lacks the fluorine substituent, which may result in different chemical and biological properties.
2-(4-Fluorophenyl)-1-phenylethanamine: Lacks the chlorine substituent, which may affect its reactivity and interactions with molecular targets.
2-(4-Chlorophenyl)-1-(4-bromophenyl)ethanamine: Contains a bromine substituent instead of fluorine, potentially altering its chemical behavior and applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPRFDAOYEDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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